2-Fluoro-6-phenylbenzaldehyde
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Overview
Description
2-Fluoro-6-phenylbenzaldehyde is an organic compound with the molecular formula C13H9FO It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 2-position and a phenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-phenylbenzaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves the chlorination of 2-chloro-6-fluorotoluene under illumination to obtain 2-chloro-6-fluorobenzyl chloride, followed by hydrolysis to yield the desired aldehyde . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-phenylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be replaced via nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 2-Fluoro-6-phenylbenzoic acid.
Reduction: 2-Fluoro-6-phenylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-phenylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-phenylbenzaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts with nucleophiles. The fluorine atom can also influence the reactivity of the compound by altering the electronic properties of the benzene ring, making it more susceptible to certain reactions .
Comparison with Similar Compounds
2-Fluorobenzaldehyde: Similar structure but lacks the phenyl group at the 6-position.
6-Phenylbenzaldehyde: Similar structure but lacks the fluorine atom at the 2-position.
2-Chloro-6-phenylbenzaldehyde: Similar structure but has a chlorine atom instead of fluorine.
Uniqueness: 2-Fluoro-6-phenylbenzaldehyde is unique due to the presence of both the fluorine atom and the phenyl group, which impart distinct chemical properties. The fluorine atom increases the compound’s reactivity and stability, while the phenyl group enhances its potential for further functionalization .
Properties
IUPAC Name |
2-fluoro-6-phenylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-13-8-4-7-11(12(13)9-15)10-5-2-1-3-6-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVZYPWVELDNGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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